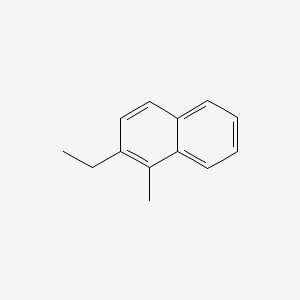
Naphthalene, 2-ethyl-1-methyl-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Naphthalene, 2-ethyl-1-methyl-, is an organic compound belonging to the class of polycyclic aromatic hydrocarbons. It consists of a naphthalene ring system with an ethyl group at the second position and a methyl group at the first position. This compound is known for its distinct aromatic properties and is used in various industrial and research applications.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of naphthalene, 2-ethyl-1-methyl-, can be achieved through several methods. One common approach involves the alkylation of naphthalene using ethyl and methyl halides in the presence of a Lewis acid catalyst such as aluminum chloride. The reaction typically proceeds under reflux conditions, and the product is purified through distillation or recrystallization.
Industrial Production Methods
Industrial production of naphthalene, 2-ethyl-1-methyl-, often involves the catalytic hydrogenation of naphthalene derivatives. This process utilizes high-pressure hydrogen gas and a metal catalyst, such as palladium or platinum, to selectively hydrogenate the naphthalene ring and introduce the ethyl and methyl groups. The resulting product is then separated and purified using distillation techniques.
Analyse Des Réactions Chimiques
Types of Reactions
Naphthalene, 2-ethyl-1-methyl-, undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromic acid, leading to the formation of corresponding naphthoquinones.
Reduction: Reduction of naphthalene, 2-ethyl-1-methyl-, can be achieved using reducing agents like lithium aluminum hydride, resulting in the formation of dihydronaphthalene derivatives.
Substitution: Electrophilic aromatic substitution reactions, such as nitration, sulfonation, and halogenation, can occur at the naphthalene ring, leading to various substituted derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nitration with nitric acid and sulfuric acid, sulfonation with sulfuric acid, halogenation with halogens in the presence of a Lewis acid catalyst.
Major Products Formed
Oxidation: Naphthoquinones.
Reduction: Dihydronaphthalene derivatives.
Substitution: Nitro, sulfo, and halo derivatives of naphthalene.
Applications De Recherche Scientifique
Naphthalene, 2-ethyl-1-methyl-, has several scientific research applications:
Chemistry: Used as a precursor in the synthesis of various organic compounds and as a model compound in studying aromatic substitution reactions.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development and as a pharmacological agent.
Industry: Utilized in the production of dyes, resins, and other industrial chemicals.
Mécanisme D'action
The mechanism of action of naphthalene, 2-ethyl-1-methyl-, involves its interaction with molecular targets and pathways within biological systems. The compound can undergo metabolic activation by cytochrome P450 enzymes, leading to the formation of reactive intermediates that can interact with cellular macromolecules. These interactions can result in various biological effects, including cytotoxicity and modulation of signaling pathways.
Comparaison Avec Des Composés Similaires
Similar Compounds
Naphthalene: The parent compound with no substituents.
1-Methylnaphthalene: A naphthalene derivative with a methyl group at the first position.
2-Methylnaphthalene: A naphthalene derivative with a methyl group at the second position.
2-Ethylnaphthalene: A naphthalene derivative with an ethyl group at the second position.
Uniqueness
Naphthalene, 2-ethyl-1-methyl-, is unique due to the presence of both ethyl and methyl groups on the naphthalene ring, which can influence its chemical reactivity and biological activity. The combination of these substituents can lead to distinct properties and applications compared to other naphthalene derivatives.
Propriétés
Numéro CAS |
25607-16-3 |
|---|---|
Formule moléculaire |
C13H14 |
Poids moléculaire |
170.25 g/mol |
Nom IUPAC |
2-ethyl-1-methylnaphthalene |
InChI |
InChI=1S/C13H14/c1-3-11-8-9-12-6-4-5-7-13(12)10(11)2/h4-9H,3H2,1-2H3 |
Clé InChI |
UJCIERMQHAXPRF-UHFFFAOYSA-N |
SMILES canonique |
CCC1=C(C2=CC=CC=C2C=C1)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![4,4,4-Trifluoro-3-(trifluoromethyl)-1-[3-(trifluoromethyl)phenyl]but-2-en-1-one](/img/structure/B14681991.png)
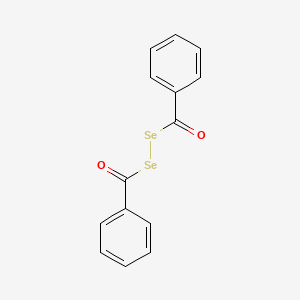
phosphanium bromide](/img/structure/B14681996.png)

![Tricyclo[4.2.2.02,5]deca-7,9-diene](/img/structure/B14682012.png)
![Phosphorane, [(4-methylphenyl)methylene]triphenyl-](/img/structure/B14682026.png)


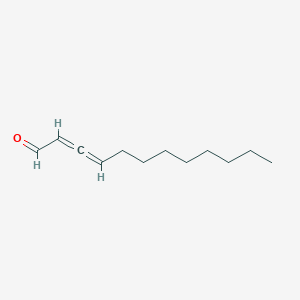
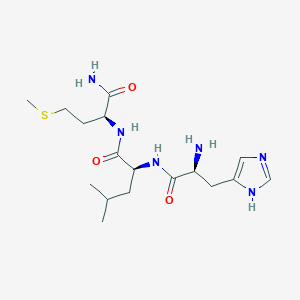
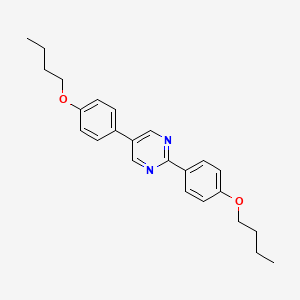
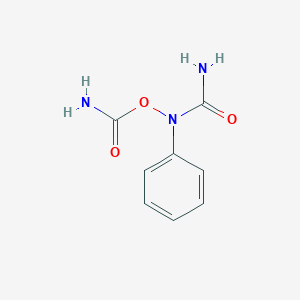
![4-[2-(4-Cyanophenyl)ethenyl]naphthalene-1-carbonitrile](/img/structure/B14682086.png)

